molecular formula C7H8FNO B13472812 3-(Fluoromethoxy)aniline

3-(Fluoromethoxy)aniline

Cat. No.: B13472812
M. Wt: 141.14 g/mol
InChI Key: BIBMLRUXSZUETR-UHFFFAOYSA-N
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Description

3-(Fluoromethoxy)aniline is an organic compound with the molecular formula C7H8FNO It is a derivative of aniline, where a fluoromethoxy group is attached to the benzene ring at the meta position relative to the amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Fluoromethoxy)aniline typically involves the nucleophilic substitution of a fluoromethoxy group onto an aniline derivative. One common method is the reaction of 3-nitroanisole with a fluorinating agent, followed by reduction of the nitro group to an amino group. The reaction conditions often involve the use of catalysts and specific solvents to facilitate the substitution and reduction processes .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and cost-effectiveness, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

3-(Fluoromethoxy)aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro derivatives, while reduction can produce various amines .

Scientific Research Applications

3-(Fluoromethoxy)aniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Fluoromethoxy)aniline involves its interaction with specific molecular targets. The fluoromethoxy group can influence the compound’s reactivity and binding affinity to enzymes or receptors. The pathways involved may include inhibition or activation of specific biochemical processes, depending on the context of its use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Fluoromethoxy)aniline is unique due to the presence of a single fluorine atom in the methoxy group, which can significantly influence its chemical properties and reactivity compared to its difluoro and trifluoro counterparts. This uniqueness makes it valuable in specific applications where precise control over molecular interactions is required .

Properties

Molecular Formula

C7H8FNO

Molecular Weight

141.14 g/mol

IUPAC Name

3-(fluoromethoxy)aniline

InChI

InChI=1S/C7H8FNO/c8-5-10-7-3-1-2-6(9)4-7/h1-4H,5,9H2

InChI Key

BIBMLRUXSZUETR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)OCF)N

Origin of Product

United States

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